
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclopropane ring structure and the presence of both amine and ester functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Amination: The amine group is introduced through an amination reaction, where an appropriate amine precursor is reacted with the cyclopropane intermediate.
Esterification: The final step involves the esterification of the amine intermediate with ®-2-hydroxy-2-phenylacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amine group to an amide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohols or amides.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amine and ester functional groups. Its chiral nature makes it valuable for studying stereoselective processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ester groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The difluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
- (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (S)-2-hydroxy-2-phenylacetate
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate
Uniqueness
The uniqueness of (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine ®-2-hydroxy-2-phenylacetate lies in its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both amine and ester functional groups, along with the difluorophenyl moiety, provides a versatile platform for various applications in research and industry.
特性
分子式 |
C17H17F2NO3 |
|---|---|
分子量 |
321.32 g/mol |
IUPAC名 |
(1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m11/s1 |
InChIキー |
GUESUQPLVFMJIT-OVOOGNLCSA-N |
異性体SMILES |
C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@H](C(=O)O)O |
正規SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


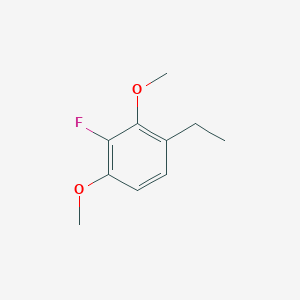
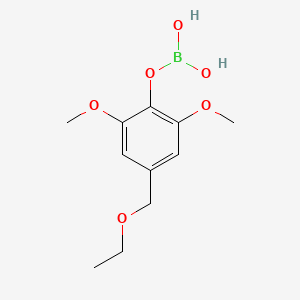
![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)
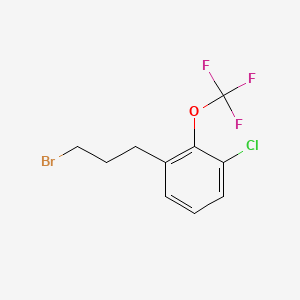

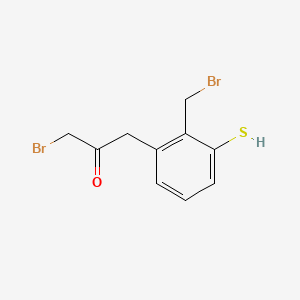
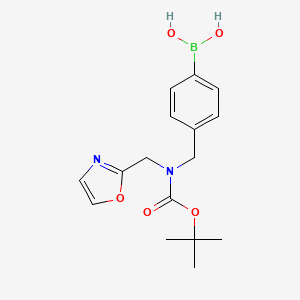
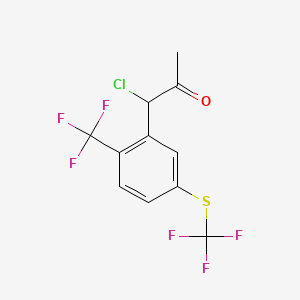
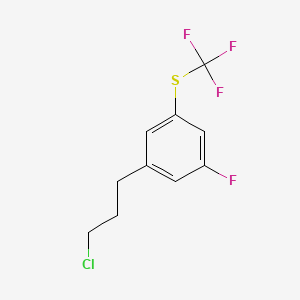


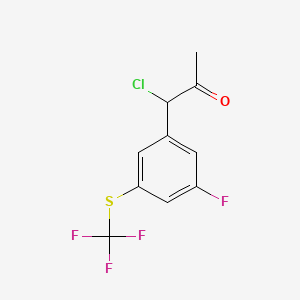

![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
